molecular formula C17H16O4 B1454022 5-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid CAS No. 1094702-67-6

5-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid

Cat. No. B1454022
M. Wt: 284.31 g/mol
InChI Key: AIVZPVAQDZJRQL-UHFFFAOYSA-N
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Description

The compound “5-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid” is an organic compound . The IUPAC name for this compound is 5-(dibenzo[b,d]furan-2-yloxy)pentanoic acid . The CAS Number is 1094702-67-6 .


Molecular Structure Analysis

The molecular formula of this compound is C17H16O4 . The molecular weight is 284.31 . The InChI code is 1S/C17H16O4/c18-17(19)7-3-4-10-20-12-8-9-16-14(11-12)13-5-1-2-6-15(13)21-16/h1-2,5-6,8-9,11H,3-4,7,10H2,(H,18,19) .


Physical And Chemical Properties Analysis

The compound appears as a powder . The storage temperature is room temperature .

Scientific Research Applications

Synthetic Methodologies

  • A transition metal-free synthesis of tricyclic 7-oxa-2-azatricyclo compounds, including homologs from renewable levulinic acid, offers an environmentally benign approach to similar complex structures (Jha, Naidu, & Abdelkhalik, 2013).

  • The Hantzsch synthesis method is used for forming oxygen-bridged heterocycles, applicable in creating related hexaen-4-yloxy pentanoic acid structures (Svetlik, Tureček, & Hanuš, 1988).

Structural and Conformational Studies

  • Crystal structure analysis of oxatricyclo[6.5.0.0^{2,7}]tridecane diol monomesylate reveals insights into molecule conformation and anti configurations with cis substitutions at ring junctions (Ianelli et al., 1996).

  • The thermal rearrangement of pentacyclo[6.5.0.0^{4,12}.0^{5,10}.0^{9,13}]trideca-2,6-diene to form “[2.2.1]triblattadiene” offers insights into the behavior of structurally similar compounds under thermal conditions (Marchand et al., 1995).

Medicinal Chemistry Applications

  • The development of stable agonists like PTPA for 5,6-epoxyeicosatrienoic acid, where the 5,6-epoxide is replaced with a 5-ether, demonstrates the potential for creating stable analogs of biologically active compounds (Yang et al., 2005).

  • Synthesis of new linkers like 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and related compounds, including 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid, is crucial in the development of novel pharmaceuticals and solid-phase synthesis technologies (Bleicher, Lutz, & Wuethrich, 2000).

Crystallography and Stereochemistry

  • The crystal structure of compounds like 5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid provides valuable insights into molecular configurations and the applications of automated phasing procedures in structural chemistry (Fortier et al., 1979).

  • Understanding the stereochemistry of transposition reactions involving polycyclic methylenecyclobutanol derivatives aids in deciphering the complex molecular transformations and configurations relevant to compounds like 5-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid (Ianelli et al., 1994).

Safety And Hazards

The compound has been classified with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include measures to prevent exposure and handle the compound safely .

properties

IUPAC Name

5-dibenzofuran-2-yloxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c18-17(19)7-3-4-10-20-12-8-9-16-14(11-12)13-5-1-2-6-15(13)21-16/h1-2,5-6,8-9,11H,3-4,7,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVZPVAQDZJRQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid
Reactant of Route 2
Reactant of Route 2
5-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid
Reactant of Route 3
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5-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid
Reactant of Route 4
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5-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid
Reactant of Route 5
Reactant of Route 5
5-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid
Reactant of Route 6
Reactant of Route 6
5-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid

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